1-Pentyl-4-vinyl-cyclohexane
Description
Significance of Substituted Cyclohexane (B81311) and Vinyl Moieties in Advanced Chemical Synthesis
Substituted cyclohexanes are fundamental building blocks in organic chemistry, prized for their conformational rigidity and three-dimensional character. The cyclohexane ring is a prevalent scaffold in a vast array of natural products and pharmaceutically active molecules. google.com Its chair conformation allows for precise spatial arrangement of substituents in either axial or equatorial positions, which is crucial for dictating molecular interactions with biological targets like enzymes and receptors. libretexts.org The introduction of alkyl chains, such as a pentyl group, can modulate properties like lipophilicity, which is a key parameter in the design of drug candidates. Furthermore, substituted cyclohexanes are integral to materials science, particularly in the synthesis of liquid crystals where the rigid core influences the mesophase behavior. spiedigitallibrary.org
The vinyl group (-CH=CH2) is a highly versatile functional group in chemical synthesis. rsc.org Its carbon-carbon double bond serves as a reactive handle for a multitude of chemical transformations. nih.gov Vinyl groups are key monomers in polymerization reactions, leading to the formation of a wide range of polymers with diverse properties. oup.comguidechem.comsolubilityofthings.com They are also excellent precursors for a variety of functional groups through reactions such as oxidation, reduction, and addition. rsc.org In modern organic synthesis, vinyl moieties are frequently employed in powerful cross-coupling reactions and metathesis, enabling the construction of complex molecular frameworks. nih.gov The combination of a strained or reactive ring system with a vinyl group, as seen in vinyl epoxides, creates a platform for unique and powerful synthetic transformations. acs.orgresearchgate.net
Research Trajectory of Cycloalkane and Vinyl-Functionalized Organic Systems
The study of cycloalkanes, particularly cyclohexane, has been a cornerstone of organic chemistry, leading to the development of fundamental concepts in conformational analysis. byjus.com The trajectory of research has evolved from understanding the basic stereochemistry of these systems to utilizing them as templates for complex stereocontrolled synthesis. acs.orgtsukuba.ac.jpyoutube.com Early work focused on the inherent stability of the chair conformation and the energetic penalties associated with axial substituents. fiveable.meopenochem.orglibretexts.org More recent research has leveraged this understanding for the targeted synthesis of intricate natural products and medicinal compounds. google.com The functionalization of C-H bonds in cycloalkanes has also become a significant area of research, offering more direct and efficient routes to substituted derivatives. acs.org
Similarly, the chemistry of vinyl-functionalized compounds has seen remarkable advancements. Initially valued for their role in polymerization, the synthetic utility of vinyl groups has expanded dramatically. oup.comsolubilityofthings.com The advent of transition metal-catalyzed reactions has positioned vinyl compounds as essential building blocks in organic synthesis. rsc.org Research now focuses on developing novel catalytic systems for the selective functionalization of vinyl groups and their incorporation into complex molecules. rsc.orgrsc.org The use of vinyl groups as precursors to vinyl radicals and cations has opened up new avenues for constructing carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org The convergence of these two research trajectories—the stereochemical control offered by the cyclohexane scaffold and the synthetic versatility of the vinyl group—points toward a rich area for the design of novel molecules with tailored properties.
Structural Peculiarities and Stereochemical Considerations within the 1-Pentyl-4-vinyl-cyclohexane Framework
The structure of this compound presents several key stereochemical features. The cyclohexane ring can exist in different conformations, with the chair form being the most stable. byjus.com The two substituents, the pentyl group and the vinyl group, can be arranged in either a cis or trans relationship relative to each other on the 1,4-disubstituted ring. pressbooks.pub
In the case of the trans isomer, both the pentyl and vinyl groups can occupy equatorial positions in the chair conformation. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions. libretexts.orgopenochem.orglibretexts.org The equatorial orientation is generally the most stable for large substituents. libretexts.org For the cis isomer, one substituent must be in an axial position while the other is equatorial. Through a process of ring flipping, the molecule can interconvert between two chair conformations, exchanging the axial and equatorial positions of the substituents. spcmc.ac.in The equilibrium will heavily favor the conformer where the larger group (the pentyl group) occupies the more spacious equatorial position. openochem.org
The energy difference between the axial and equatorial conformations of a substituent is quantified by its A-value. While specific A-values for a pentyl group are not as commonly cited as for smaller alkyl groups, it is understood to be a bulky substituent that strongly prefers the equatorial position. The vinyl group, being less sterically demanding than a pentyl group, would also favor the equatorial position, though its preference is less pronounced. libretexts.org
Below is an interactive data table summarizing the general properties of the constituent functional groups.
| Property | Cyclohexane Ring | Pentyl Group | Vinyl Group |
| General Role | 3D Scaffold, Conformational Anchor | Lipophilicity Modifier, Steric Bulk | Reactive Handle, Polymerization Monomer |
| Key Feature | Chair Conformation | Alkyl Chain | Carbon-Carbon Double Bond |
| Common Reactions | Substitution, C-H Functionalization | Generally Inert | Addition, Polymerization, Cross-Coupling |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H24 |
|---|---|
Molecular Weight |
180.33 g/mol |
IUPAC Name |
1-ethenyl-4-pentylcyclohexane |
InChI |
InChI=1S/C13H24/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h4,12-13H,2-3,5-11H2,1H3 |
InChI Key |
AUIXUHDXXCTBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C=C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 Pentyl 4 Vinyl Cyclohexane
Reactions Involving the Vinyl Group
The vinyl group (-CH=CH₂) is an alkene functionality, characterized by a π-bond that serves as a site of high electron density. This makes it susceptible to attack by electrophiles and a participant in various addition and metal-catalyzed reactions.
Electrophilic addition is a fundamental reaction of alkenes. The π-bond of the vinyl group acts as a nucleophile, attacking an electrophilic species. This process typically involves the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. libretexts.org
The reaction of vinylcyclohexane (B147605), a close analog of 1-pentyl-4-vinyl-cyclohexane, with hydrogen bromide (HBr) serves as a key example. The reaction proceeds via a mechanism that can involve carbocation rearrangement to form a more stable intermediate. libretexts.orgmasterorganicchemistry.com Initially, the vinyl group is protonated to form a secondary carbocation. A subsequent 1,2-hydride shift results in a more stable tertiary carbocation on the cyclohexane (B81311) ring, which is then attacked by the bromide ion. This leads to the formation of 1-bromo-1-ethylcyclohexane (B14745128) as the rearranged product. libretexts.org
The general mechanism involves two main steps:
Electrophilic Attack: The π electrons of the vinyl double bond attack the electrophile (e.g., the H in HBr), forming a new C-H sigma bond and a carbocation intermediate. libretexts.org
Nucleophilic Attack: The resulting carbocation is an electrophile that reacts with a nucleophile (e.g., Br⁻) to form the final product. libretexts.org
Table 1: Examples of Electrophilic Addition Reactions on the Vinyl Group Data based on reactions of vinylcyclohexane and general alkene reactivity principles.
| Reagent(s) | Electrophile | Nucleophile | Expected Major Product | Key Principle |
|---|---|---|---|---|
| HBr | H⁺ | Br⁻ | 1-(1-Bromoethyl)-4-pentylcyclohexane or rearranged product | Markovnikov Addition, Carbocation Rearrangement libretexts.org |
| H₂O, H₂SO₄ (acid catalyst) | H⁺ | H₂O | 1-(4-Pentylcyclohexyl)ethan-1-ol | Markovnikov Hydration |
| Br₂ in CCl₄ | Br⁺ (transient) | Br⁻ | 1-(1,2-Dibromoethyl)-4-pentylcyclohexane | Anti-addition via bromonium ion intermediate libretexts.org |
The vinyl group can also undergo reactions via free-radical mechanisms. Vinyl radicals are highly reactive intermediates with sp² or sp hybridized orbitals. rsc.org These reactions can be initiated by radical initiators (e.g., peroxides) or light.
A classic example is the anti-Markovnikov addition of HBr in the presence of peroxides. Unlike the electrophilic addition, this reaction proceeds through a radical chain mechanism, leading to the bromine atom adding to the terminal carbon of the vinyl group.
The mechanism involves three stages:
Initiation: Peroxide decomposes to form radicals, which then react with HBr to generate a bromine radical (Br•).
Propagation: The bromine radical adds to the vinyl double bond to form the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr to form the product and regenerate a bromine radical.
Termination: Two radicals combine to end the chain reaction.
Vinyl groups can also participate in radical polymerization, where individual monomer units of this compound would link together to form a long polymer chain. Furthermore, vinyl radicals are intermediates in various cyclization and substitution reactions. rsc.orgprinceton.edu
Modern synthetic chemistry offers powerful metal-catalyzed methods for modifying vinyl groups.
Olefin Metathesis: This reaction redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, mediated by metal carbene catalysts like Grubbs catalysts. wikipedia.orglibretexts.org For this compound, a terminal alkene, cross-metathesis is particularly relevant. In this process, it can react with another olefin to create a new, more substituted internal alkene, releasing ethene as a byproduct. uwindsor.ca The reaction proceeds via a metallacyclobutane intermediate. libretexts.org
Suzuki-Miyaura Cross-Coupling: This is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyonedalabs.com While the vinyl group itself is not a typical substrate, it can be converted into a vinyl boronic acid or ester. This derivative can then be coupled with an aryl or vinyl halide to form complex structures such as styrenes or dienes. The catalytic cycle involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronate, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgmusechem.com
Table 2: Metal-Catalyzed Reactions of the Vinyl Group
| Reaction Type | Typical Catalyst | Reactant Partner | Resulting C-C Bond |
|---|---|---|---|
| Cross-Metathesis | Grubbs Catalyst (Ru-based) | Another alkene (e.g., styrene) | New internal C=C bond researchgate.net |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or similar Pd(0) complexes | Aryl/Vinyl Halide (after converting vinyl to boronate) | Vinyl-Aryl or Vinyl-Vinyl C-C bond musechem.combeilstein-journals.org |
Reactivity of the Cyclohexane Ring System
The saturated cyclohexane ring is generally less reactive than the vinyl group. Its reactions typically require harsher conditions or the pre-installation of a functional group, such as a halogen, to act as a leaving group. The stereochemistry of the ring, particularly its chair conformation, plays a critical role in determining reactivity. pressbooks.pub
Nucleophilic substitution reactions (Sₙ2 and Sₙ1) can occur on derivatives of this compound, such as a corresponding cyclohexyl halide.
Sₙ2 Reactions: These reactions involve a backside attack by a nucleophile, leading to an inversion of stereochemistry. For a cyclohexane derivative, the Sₙ2 reaction proceeds much more readily if the leaving group is in an axial position. libretexts.orgchemistrysteps.com An equatorial leaving group is sterically hindered from backside attack by the ring structure itself. The rate of an Sₙ2 reaction is therefore dependent on the concentration of the conformer with the axial leaving group. chemistrysteps.com
Sₙ1 Reactions: These reactions proceed through a planar carbocation intermediate. The reaction rate is less dependent on the initial conformation of the leaving group, as it will be lost in the first step to form the carbocation.
The large pentyl group on the ring will strongly favor an equatorial position to minimize steric strain, which in turn influences the conformational equilibrium and the accessibility of axial positions for other substituents. pressbooks.pub
Elimination reactions, particularly the E2 mechanism, are highly sensitive to the conformational arrangement of the cyclohexane ring. fiveable.me
The E2 (bimolecular elimination) reaction requires a specific stereoelectronic arrangement known as an anti-periplanar or trans-diaxial geometry. chemistrysteps.comlibretexts.org This means that for the reaction to occur, both the leaving group (e.g., a halogen) and a hydrogen atom on an adjacent carbon (a β-hydrogen) must simultaneously occupy axial positions, placing them 180° apart. masterorganicchemistry.comyoutube.com
This strict conformational requirement has significant consequences:
Rate Dependence: The rate of an E2 reaction depends on the equilibrium concentration of the chair conformer where the leaving group is axial. masterorganicchemistry.com If a bulky group like the pentyl substituent forces the leaving group into a more stable equatorial position, the reaction rate will be significantly slower because it must proceed through the less stable conformer. libretexts.orgkhanacademy.org
Regioselectivity: The anti-periplanar requirement can override Zaitsev's rule (which predicts the formation of the more substituted alkene). libretexts.org Elimination will only occur via β-hydrogens that can assume an axial position opposite to the axial leaving group. If the hydrogen that would lead to the Zaitsev product cannot achieve this geometry, the less substituted Hofmann product may be formed instead. chemistrysteps.comiitk.ac.in
Table 3: Conformational Requirements for Reactions on the Cyclohexane Ring
| Reaction Type | Key Requirement | Influence of Pentyl Group |
|---|---|---|
| Sₙ2 | Leaving group should be in an axial position for backside attack. libretexts.orgchemistrysteps.com | The equatorial preference of the large pentyl group influences the conformational equilibrium, potentially reducing the concentration of the reactive conformer. |
| E2 | Leaving group and a β-hydrogen must be trans-diaxial (anti-periplanar). chemistrysteps.comlibretexts.org | The pentyl group's equatorial preference locks the ring's conformation, dictating which β-hydrogens are available for elimination and thus controlling the reaction's rate and regioselectivity. masterorganicchemistry.comlibretexts.org |
Rearrangement Pathways and Intermediates
The chemical reactivity of this compound, particularly its rearrangement pathways, is governed by the interplay between the cyclohexane ring and the vinyl group. Under conditions that promote the formation of reactive intermediates, such as high temperatures or the presence of acidic catalysts, the molecule can undergo complex structural transformations. These rearrangements often proceed through high-energy species like carbocations or biradicals, leading to a variety of isomeric products. The specific pathways and the nature of the intermediates are dictated by the reaction conditions and the inherent structural features of the molecule.
Cationic Rearrangements in Cyclohexyl-Vinyl Systems (e.g., vinyl cations)
The generation of a carbocation on the vinyl group or within the cyclohexane ring of this compound initiates a cascade of potential cationic rearrangements. Vinyl cations, which are carbocations with the positive charge on an alkene carbon, can be formed through electrophilic addition to the double bond or solvolysis of a suitable precursor. wikipedia.org While traditionally considered high-energy intermediates, their formation in cyclic systems has been well-documented and leads to distinct reaction pathways. nih.govnih.gov
In the context of this compound, protonation of the vinyl group would lead to a secondary carbocation adjacent to the cyclohexane ring. This cation can then undergo several rearrangement processes to achieve greater stability. One common pathway for carbocations is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates to the positively charged carbon. wikipedia.orgmsu.edu In this specific molecule, a hydride shift from the cyclohexane ring to the adjacent carbocation would result in a more stable tertiary carbocation within the ring. This process is often rapid and can lead to a mixture of products depending on which subsequent reaction pathways are kinetically or thermodynamically favored.
Furthermore, substituted cyclic vinyl cations are known to undergo intramolecular rearrangements. nih.gov For instance, 2-substituted cyclic vinyl cations have been reported to undergo ring-contractive rearrangements to form exocyclic vinyl cations. nih.gov While the initial carbocation in protonated this compound is not a vinyl cation itself, subsequent rearrangements could potentially lead to the formation of such species. The stability of the resulting carbocation intermediates is a critical factor in determining the major rearrangement pathway. For instance, the formation of a tertiary carbocation is generally more favorable than a secondary carbocation.
The table below outlines potential cationic rearrangement pathways for this compound and the key intermediates involved.
| Initial Species | Reaction Condition | Intermediate | Rearrangement Type | Potential Product(s) |
| This compound | Acid Catalysis (e.g., H+) | Secondary Carbocation | 1,2-Hydride Shift | Isomeric alkenes with the double bond within the cyclohexane ring or in the pentyl chain. |
| This compound | Acid Catalysis (e.g., H+) | Tertiary Carbocation (after hydride shift) | Ring Expansion/Contraction | Fused bicyclic systems or cyclohexyl-fused cyclopentenes. |
| Substituted Cyclohexenyl Precursor | Lewis Acid | Vinyl Cation | 1,2-Alkyl Shift | Rearranged cyclohexyl derivatives. |
This table presents hypothetical pathways based on established principles of carbocation chemistry.
It is also important to consider the role of nonclassical carbocations, which are intermediates where a charge is delocalized over more than two atoms. nih.gov These bridged species can be involved in the transition states of rearrangement reactions and can influence the stereochemical outcome of the reaction.
Advanced Spectroscopic Methodologies for Structural Elucidation of 1 Pentyl 4 Vinyl Cyclohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-pentyl-4-vinyl-cyclohexane, various NMR experiments are utilized to assign specific signals to each nucleus, determine the stereochemical arrangement of the substituents, and investigate the conformational dynamics of the cyclohexane (B81311) ring.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound.
The ¹H NMR spectrum displays signals corresponding to the distinct types of protons. The vinyl group protons appear in the characteristic downfield region for alkenes (typically δ 4.8-6.0 ppm), exhibiting complex splitting patterns due to geminal and vicinal coupling. The protons of the pentyl chain and the cyclohexane ring resonate in the upfield aliphatic region (typically δ 0.8-2.2 ppm). The terminal methyl group of the pentyl chain is expected to appear as a triplet around δ 0.9 ppm. libretexts.org
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The two sp²-hybridized carbons of the vinyl group are observed in the downfield region (δ 110-145 ppm). The sp³-hybridized carbons of the cyclohexane ring and the pentyl group appear in the upfield region (δ 10-45 ppm). The specific chemical shifts are influenced by the substitution pattern and stereochemistry. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (trans isomer) Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexane-H1/H4 (methine) | ~1.8 - 2.1 | ~40 - 45 |
| Cyclohexane-H2/H3/H5/H6 (methylene) | ~1.0 - 1.9 | ~30 - 35 |
| Vinyl-H (CH=CH₂) | ~5.7 - 5.9 | ~140 - 145 |
| Vinyl-H (CH=CH₂) | ~4.8 - 5.1 | ~110 - 115 |
| Pentyl-CH₂ (alpha to ring) | ~1.2 - 1.4 | ~37 - 42 |
| Pentyl-CH₂ (beta, gamma, delta) | ~1.2 - 1.3 | ~22 - 32 |
| Pentyl-CH₃ (terminal) | ~0.8 - 0.9 | ~14 |
Due to the complexity and signal overlap in the aliphatic region of the 1D spectra, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and stereochemical determination. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to trace the connectivity within the pentyl group and the cyclohexane ring, and to connect the vinyl protons to the methine proton on the ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive assignment of the carbon signals based on the already assigned proton signals.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, helping to piece together the entire molecular structure and confirm the attachment points of the substituent groups to the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry (cis vs. trans). It identifies protons that are close in space, irrespective of their bonding connectivity. For the trans isomer, where both substituents are preferentially in the equatorial position, a NOESY experiment would show correlations between the axial protons on the same side of the ring. For the cis isomer, correlations between one substituent's protons and the axial protons of the ring would be observed.
The cyclohexane ring is not static but undergoes a rapid "chair-chair" interconversion at room temperature. nih.gov This conformational flipping exchanges the axial and equatorial positions. For 1,4-disubstituted cyclohexanes, the equilibrium between the two chair conformers is determined by the steric bulk of the substituents. The conformer with bulky groups in the more spacious equatorial positions is energetically favored.
At room temperature, this ring flip is fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons. youtube.com However, by lowering the temperature, this process can be slowed down. Dynamic NMR (DNMR) studies involve acquiring spectra at various temperatures to observe the changes as the interconversion rate decreases. At a sufficiently low temperature (the "coalescence temperature"), the signals for the individual axial and equatorial protons broaden and then resolve into separate, distinct signals. Analyzing these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process and the determination of the equilibrium constant between the two chair conformers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of this compound with high accuracy. pnnl.gov By measuring the m/z value to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₁₃H₂₄), the expected monoisotopic mass is 180.1878. HRMS can distinguish this from other potential compounds with the same nominal mass but different elemental formulas, providing unequivocal confirmation of its composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netca.gov It is an ideal method for assessing the purity of a this compound sample and identifying any impurities or side products from a synthesis.
In a GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component. The retention time from the GC and the fragmentation pattern from the MS together provide a highly specific identification.
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern provides structural clues. Common fragmentation pathways for substituted cyclohexanes include the loss of the substituent groups.
Table 2: Predicted Key Mass Fragments for this compound Note: These are predicted fragmentation patterns under electron ionization (EI).
| m/z Value | Proposed Fragment Identity | Proposed Loss |
|---|---|---|
| 180 | [C₁₃H₂₄]⁺ | Molecular Ion (M⁺) |
| 153 | [M - C₂H₃]⁺ | Loss of vinyl group (•CH=CH₂) |
| 109 | [M - C₅H₁₁]⁺ | Loss of pentyl group (•C₅H₁₁) |
| 82 | [C₆H₁₀]⁺ | Vinylcyclohexane (B147605) cation radical |
| 55 | [C₄H₇]⁺ | Cyclohexane ring fragmentation fragment |
| 41 | [C₃H₅]⁺ | Allyl cation / Cyclohexane ring fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of polar bonds, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about the vibrations of both polar and non-polar bonds.
For this compound, the key functional groups are the vinyl group (-CH=CH₂), the pentyl group (-C₅H₁₁), and the cyclohexane ring. The vibrational spectra are expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of C-H and C-C bonds within these moieties.
The IR spectrum would be dominated by strong absorptions arising from the C-H stretching vibrations of the alkyl (pentyl and cyclohexane) and vinyl groups. The sp³ C-H stretching vibrations of the pentyl and cyclohexane groups are anticipated to appear just below 3000 cm⁻¹, while the sp² C-H stretching of the vinyl group is expected at slightly higher wavenumbers, typically above 3000 cm⁻¹. researchgate.net The C=C stretching of the vinyl group would give rise to a characteristic absorption band in the region of 1640-1680 cm⁻¹. masterorganicchemistry.com The out-of-plane bending vibrations (wagging) of the vinyl C-H bonds are also highly characteristic and would produce strong bands in the 900-1000 cm⁻¹ region. masterorganicchemistry.com
Raman spectroscopy provides complementary information. The C=C stretching vibration of the vinyl group, while present in the IR spectrum, is often a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. chemrxiv.org The symmetric C-C stretching vibrations of the cyclohexane ring are also typically more intense in the Raman spectrum. chemrxiv.orggithub.io The C-H stretching vibrations of both the alkyl and vinyl groups are also observable in the Raman spectrum. github.io The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.
Interactive Data Table: Expected IR and Raman Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| =C-H Stretch | Vinyl | 3010-3095 | 3010-3095 | Medium to Strong (IR), Strong (Raman) |
| C-H Stretch | Pentyl & Cyclohexane | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |
| C=C Stretch | Vinyl | 1640-1680 | 1640-1680 | Medium (IR), Strong (Raman) |
| CH₂ Scissoring | Pentyl & Cyclohexane | 1440-1480 | 1440-1480 | Medium (IR & Raman) |
| =C-H Out-of-Plane Bend | Vinyl | 910-990 | Weak or Absent | Strong (IR) |
| C-C Stretch | Cyclohexane Ring | 800-1200 | 800-1200 | Weak to Medium (IR), Strong (Raman) |
Note: The exact positions and intensities of the bands can be influenced by the specific conformation of the molecule and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. researchgate.net The absorption of a photon of a specific energy excites an electron from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the vinyl group.
The electronic transitions in this compound can be categorized into two main types: π → π* and σ → σ* transitions.
The most relevant transition for UV-Vis analysis of this compound is the π → π* transition associated with the C=C double bond of the vinyl group. uzh.ch In this transition, an electron from the bonding π orbital is promoted to the antibonding π* orbital. For isolated, non-conjugated alkenes, this transition typically occurs in the vacuum UV region, at wavelengths shorter than 200 nm. nist.gov The presence of alkyl substituents on the double bond, such as the cyclohexane ring in this case, is known to cause a slight bathochromic (red) shift to longer wavelengths. Therefore, the λmax (wavelength of maximum absorbance) for this compound is expected to be slightly above that of ethylene (B1197577) (171 nm) but still likely below the 200 nm cutoff of standard UV-Vis spectrophotometers.
The molecule also possesses σ (sigma) bonds in the pentyl group and the cyclohexane ring. The excitation of electrons from bonding σ orbitals to antibonding σ* orbitals (σ → σ* transitions) requires significantly more energy and therefore occurs at much shorter wavelengths, deep in the vacuum UV region. researchgate.net These transitions are generally not observed in routine UV-Vis spectroscopy.
Due to the lack of extended conjugation, this compound is expected to be colorless, as it does not absorb light in the visible region of the spectrum (400-700 nm).
Interactive Data Table: Expected Electronic Transitions for this compound
| Electronic Transition | Chromophore/Bonding | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Region |
| π → π | Vinyl group (C=C) | ~180-190 (Estimated) | High (~10,000) | Vacuum UV |
| σ → σ | C-C and C-H single bonds | < 150 | High | Vacuum UV |
Computational Chemistry Investigations of 1 Pentyl 4 Vinyl Cyclohexane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a detailed description of the electronic structure of molecules. These methods can be used to predict a wide range of properties, including molecular geometries, energies, and reactivity indices.
Density Functional Theory (DFT) has become a popular and reliable method for studying the conformational preferences of substituted cyclohexanes due to its balance of accuracy and computational cost. For 1-Pentyl-4-vinyl-cyclohexane, the primary conformational isomerism arises from the chair conformations of the cyclohexane (B81311) ring and the relative orientations of the pentyl and vinyl substituents.
The two primary chair conformations for a 1,4-disubstituted cyclohexane are the cis and trans isomers. In the cis isomer, one substituent is in an axial position while the other is equatorial. In the trans isomer, both substituents are either axial or both are equatorial. Due to steric hindrance, the diequatorial conformer is generally more stable than the diaxial conformer. For this compound, the trans-diequatorial conformer is expected to be the most stable.
DFT calculations, using functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)), can be employed to determine the relative energies of these conformers. The A-value, which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane, provides a basis for estimating the steric strain. rsc.org The larger pentyl group is expected to have a greater preference for the equatorial position compared to the vinyl group to minimize 1,3-diaxial interactions. quimicaorganica.org
| Conformer | Relative Energy (kcal/mol) | Equilibrium Population (%) |
|---|---|---|
| trans-diequatorial | 0.00 | ~98.5 |
| cis-axial(pentyl)-equatorial(vinyl) | 2.5 | ~1.0 |
| cis-equatorial(pentyl)-axial(vinyl) | 1.8 | ~0.5 |
| trans-diaxial | 5.0 | <0.1 |
This table presents hypothetical data based on typical A-values for alkyl and vinyl groups on a cyclohexane ring.
Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results, albeit at a higher computational cost than DFT. libretexts.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain benchmark energies for the different conformers of this compound. rsc.org These methods are particularly useful for studying systems where electron correlation effects are significant.
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. libretexts.org While less accurate than ab initio or DFT methods, they are computationally much faster and can be applied to larger systems or for preliminary conformational searches.
The study of excited states is crucial for understanding the photochemical behavior of molecules. Time-dependent DFT (TD-DFT) and ab initio methods like Configuration Interaction Singles (CIS) can be used to calculate the energies of the excited states of this compound. The vinyl group, in particular, is a chromophore that can undergo electronic transitions upon absorption of UV light.
| Method | Basis Set | Relative Computational Cost | Calculated Relative Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G(d) | Low | 0.00 |
| MP2 | 6-311+G(d,p) | Medium | 0.00 |
| CCSD(T) | cc-pVTZ | High | 0.00 |
This table provides a qualitative comparison of different computational methods for studying the ground state energy.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational dynamics and intermolecular interactions of large and flexible molecules like this compound.
Molecular mechanics force fields, such as MMFF94 or AMBER, can be used to rapidly explore the potential energy surface of this compound. This allows for the identification of numerous local energy minima corresponding to different orientations of the pentyl chain and the vinyl group, in addition to the chair and boat conformations of the cyclohexane ring.
Molecular dynamics simulations provide a time-dependent view of the molecular motion. By simulating the trajectory of the molecule over time, one can observe the dynamic interconversion between different conformers, including the ring flip of the cyclohexane moiety. youtube.com These simulations can be performed in the gas phase or in the presence of a solvent to mimic experimental conditions.
| Dihedral Angle | Description | Observed Range (degrees) |
|---|---|---|
| C1-C2-C3-C4 | Cyclohexane ring pucker | -60 to 60 (chair), ~0 (boat) |
| C(ring)-C(pentyl)-C-C | Pentyl chain rotation | -180 to 180 |
| C(ring)-C(vinyl)=C | Vinyl group orientation | -180 to 180 |
This table illustrates the types of conformational flexibility that can be analyzed using molecular dynamics.
In the condensed phase, molecules of this compound will interact with each other through non-covalent forces such as van der Waals interactions. Molecular dynamics simulations can be used to study the aggregation behavior of these molecules in a non-polar solvent. The long pentyl chains can lead to hydrophobic interactions, potentially leading to the formation of small molecular clusters. The vinyl groups may also participate in pi-stacking interactions, although these are expected to be weak.
Transition State Analysis and Reaction Pathway Elucidation
Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions by identifying and characterizing transition states. For this compound, a key dynamic process is the ring inversion of the cyclohexane chair conformation.
The transition state for the chair-to-chair interconversion of cyclohexane is believed to be a half-chair or a twist-boat conformation. utexas.edu Quantum chemical calculations can be used to locate these transition state structures on the potential energy surface and to calculate the activation energy for the ring flip. The presence of the pentyl and vinyl substituents will influence the energy of the transition state and therefore the rate of ring inversion.
Furthermore, the vinyl group can undergo various chemical reactions, such as addition reactions. Transition state analysis can be used to elucidate the mechanisms of these reactions, for example, by studying the approach of an electrophile to the double bond and calculating the energy barrier for the reaction.
| Process | Transition State Geometry | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Chair-to-Chair Ring Inversion | Half-Chair/Twist-Boat | 10-12 |
| Pentyl Group Rotation | Eclipsed Conformation | 3-5 |
This table presents estimated activation energies based on literature values for substituted cyclohexanes.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry serves as a powerful tool for predicting various molecular properties, including spectroscopic parameters. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to calculate parameters like ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR spectroscopy. researchgate.net These theoretical calculations, when compared with experimental data, can provide valuable insights into the molecular structure, conformation, and electronic environment of a compound. researchgate.net
For substituted cyclohexanes, computational models can predict the chemical shifts of carbon atoms based on the position and orientation (axial or equatorial) of substituents. capes.gov.brresearchgate.net These predictions are often in good agreement with experimental values, aiding in the structural elucidation of complex isomers. nih.gov Similarly, the vibrational frequencies corresponding to different functional groups within a molecule can be calculated and compared with experimental IR spectra to confirm structural assignments. ustc.edu.cn
The accuracy of such predictions is dependent on several factors, including the chosen theoretical level, basis set, and the consideration of solvent effects. acs.org For flexible molecules like this compound, which can exist in multiple conformations, a comprehensive computational study would typically involve a conformational analysis to identify the most stable geometries, followed by the calculation of spectroscopic parameters for the most populated conformers.
Despite the existence of these powerful computational methods, their specific application to this compound, coupled with a comparison to experimentally determined spectra, has not been reported in the available scientific literature. Consequently, the detailed research findings and data tables requested for this specific compound cannot be provided at this time. Further experimental and computational research would be necessary to generate and compare these spectroscopic parameters.
Polymerization Studies of 1 Pentyl 4 Vinyl Cyclohexane As a Monomer
Homopolymerization Pathways and Mechanisms
The transformation of 1-Pentyl-4-vinyl-cyclohexane into its corresponding polymer, poly(this compound), can be achieved through several distinct chain-growth polymerization mechanisms. The choice of mechanism profoundly impacts the polymer's molecular weight, architecture, and stereochemistry.
Radical Polymerization
Radical polymerization is a common method for polymerizing a wide array of vinyl monomers. mdpi.com The process involves three key steps: initiation, propagation, and termination. For a monomer like this compound, initiation would typically be achieved using a thermal or photochemical initiator that generates free radicals. These radicals then add across the monomer's vinyl double bond to create a new radical species, which subsequently propagates by adding to more monomer molecules.
While versatile, conventional free-radical polymerization of α-olefins generally does not provide control over the polymer's stereochemistry, leading to atactic polymers with limited commercial application where stereoregularity is required. libretexts.org Modern controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer improved control over molecular weight and distribution but are more complex. mdpi.comrsc.org However, the primary route to stereoregular polymers from bulky α-olefins like VCH and its derivatives remains coordination polymerization.
Cationic Polymerization
Cationic polymerization is a suitable method for vinyl monomers with electron-donating substituents, as these groups can stabilize the propagating carbocationic intermediate. wikipedia.orglibretexts.org The alkylcyclohexyl group is electron-donating, thus making this compound a candidate for this type of polymerization.
The mechanism is initiated by an electrophilic species, such as a protic acid or a Lewis acid in conjunction with a co-initiator (e.g., water), which protonates the vinyl group to form a carbocation. wikipedia.orglibretexts.org This carbocation then propagates by adding to subsequent monomer units in a head-to-tail fashion. wikipedia.org The reaction is sensitive to the solvent and counterion, which influence the reactivity of the propagating species. wikipedia.org Termination and chain transfer reactions, such as hydride abstraction or proton elimination, are common and can limit the achievable molecular weight. libretexts.org
Anionic Polymerization
Anionic polymerization is most effective for monomers possessing strong electron-withdrawing groups that can stabilize the propagating carbanionic chain end. eresearchco.com Monomers with simple alkyl substituents, like this compound, are generally not reactive enough to undergo anionic polymerization with common initiators like alkyllithiums in non-polar solvents. uni-bayreuth.de
However, studies on structurally related monomers provide some insight. For instance, 1-vinylcyclohexene, a cyclic diene, has been successfully polymerized quantitatively using sec-butyllithium (B1581126) as an initiator in cyclohexane (B81311). researchgate.net This suggests that under specific conditions, anionic polymerization might be possible, but it is not a conventional or efficient route for simple, non-activated α-olefins.
Ziegler-Natta and Metallocene-Catalyzed Polymerization
Coordination polymerization using Ziegler-Natta (Z-N) and metallocene catalysts is the most important method for producing stereoregular polymers from α-olefins, including bulky monomers like vinylcyclohexane (B147605) (VCH). wikipedia.orgbritannica.com These catalysts enable precise control over the insertion of the monomer into the growing polymer chain, leading to highly ordered structures, particularly isotactic polymers. libretexts.org
Early work by Natta and coworkers demonstrated the synthesis of isotactic poly(vinylcyclohexane) using conventional heterogeneous Z-N catalysts. researchgate.net More recent research has focused on homogeneous metallocene catalysts, which offer better control over polymer microstructure. Studies on VCH polymerization have shown that catalyst activity and the resulting polymer properties are highly dependent on the catalyst system. researchgate.net
Metallocene catalysts, particularly those with C2 symmetry, are effective in producing highly isotactic poly(vinylcyclohexane). researchgate.net In contrast, catalysts with C1 and Cs symmetries tend to yield amorphous, atactic polymers. The activity of these catalysts in VCH homopolymerization is generally lower than for simpler α-olefins like propene, a consequence of the steric hindrance imposed by the bulky cyclohexyl group. researchgate.netresearchgate.net
| Catalyst System | Catalyst Type | Activity [kg polymer/(mol catalyst·h)] | Resulting Polymer Properties | Source |
|---|---|---|---|---|
| α-TiCl₃ | Heterogeneous Z-N | Low | Semicrystalline | researchgate.net |
| Titanium-Magnesium Catalyst | Heterogeneous Z-N | Moderate | Semicrystalline, Bimodal MWD | researchgate.net |
| rac-ethylenebis(indenyl)ZrCl₂/MAO | Metallocene (C₂ symmetry) | Low | Isotactic, Low Molar Mass | researchgate.net |
| rac-Me₂SiInd₂ZrCl₂/MAO | Metallocene (C₂ symmetry) | Higher than heterogeneous catalysts | Crystalline, Powder-like | researchgate.net |
| Me₂C(3-Me-Cp)(Flu)ZrCl₂/MAO | Metallocene (Cₛ symmetry) | - | Amorphous, Viscous | researchgate.net |
Copolymerization with Other Monomers
Copolymerization of this compound with common α-olefins like ethene and propene is a strategic approach to develop new materials. Incorporating the bulky, cyclic monomer into a polyolefin backbone can significantly alter the polymer's properties, such as its melting point, crystallinity, and mechanical strength. kpi.ua
Synthesis and Microstructure of Copolymers
Metallocene catalysts have proven effective for the copolymerization of vinylcyclohexane (VCH) with ethene and propene. The bulky nature of the VCH comonomer presents a challenge, often resulting in lower incorporation rates compared to linear α-olefins. researchgate.netkpi.ua
Copolymerization with Ethene: Soluble zirconocene (B1252598) catalysts, such as Cp₂ZrCl₂/MAO and rac-ethylenebis(indenyl)ZrCl₂/MAO, have been used to synthesize ethene-VCH copolymers. researchgate.netkpi.ua Research shows that the incorporation of VCH into the polyethylene (B3416737) chain is possible, though typically at low percentages (up to 3.5 mol%). researchgate.net The VCH content in the copolymer increases with its concentration in the monomer feed. kpi.ua The introduction of the bulky cyclohexyl side group disrupts the polyethylene crystal lattice, leading to a decrease in the copolymer's melting point and crystallinity. kpi.ua The comonomer units are found to be mainly statistically distributed along the polymer chain. kpi.ua
Copolymerization with Propene: The copolymerization of VCH with propene has also been investigated using various metallocene catalysts. Activities are generally moderate to good, but comonomer incorporation remains low (up to 2.0 mol%). researchgate.net The introduction of even small amounts of VCH can significantly impact the properties of polypropylene, including a decrease in molecular mass and alterations to its thermophysical characteristics. researchgate.net
| Comonomer | Catalyst System | Activity [kg polymer/(mol Zr·h)] | Max. VCH Incorporation (mol%) | Effect on Polymer | Source |
|---|---|---|---|---|---|
| Ethene | Cp₂ZrCl₂/MAO | - | 1.7 | Decreased melting point and crystallinity | kpi.ua |
| Ethene | rac-ethylenebis(indenyl)ZrCl₂/MAO | Very High (up to 71,400) | 3.5 | Random copolymer structure | researchgate.net |
| Propene | rac-ethylenebis(indenyl)ZrCl₂/MAO | Moderate (up to 4,900) | 1.0 | Low comonomer content | researchgate.net |
| Propene | "meso"-dimethylsilyl[3-benzylindenyl)(2-methylbenz[e]indenyl)]ZrCl₂/MAO | Good (up to 15,400) | 2.0 | Low comonomer content | researchgate.net |
Impact of this compound on Resulting Polymer Properties
The incorporation of a this compound monomer into a polymer chain is anticipated to impart distinct properties due to the bulky, aliphatic, and non-polar nature of the pentyl-cyclohexyl group. This side group can significantly influence the thermal, mechanical, and solution properties of the resulting polymer.
By analogy with poly(vinylcyclohexane) (PVCH), which is produced by the hydrogenation of polystyrene, the polymer of this compound would be expected to have a higher glass transition temperature (Tg) compared to polymers with more flexible side chains. The rigidity and bulkiness of the cyclohexyl ring restrict segmental motion, thus requiring more thermal energy for the polymer to transition from a glassy to a rubbery state. For instance, the hydrogenation of polystyrene to poly(vinylcyclohexane) results in a substantial change in Tg. The addition of an even larger pentyl group would likely further elevate the Tg.
The large aliphatic side group would also decrease the density of the polymer compared to its aromatic analogue, polystyrene. Saturation of the aromatic ring in polystyrene to form poly(vinylcyclohexane) reduces density by 3% to 11%. capes.gov.br The pentyl group would contribute to an even lower density due to its hydrocarbon nature and the increase in free volume.
Copolymerization of this compound with other monomers, such as propylene, would likely alter the polymer's characteristics. In studies of propylene-vinylcyclohexane copolymers, the introduction of VCH units was found to decrease the molecular mass and modify the thermophysical and mechanical properties of the polypropylene. researchgate.net A similar effect could be anticipated with this compound, where its incorporation could act as a chain transfer agent or sterically hinder the polymerization process, leading to lower molecular weights.
The table below illustrates the effect of substituting a phenyl group with a cyclohexyl group and other alkylated cyclohexyl groups on the glass transition temperature, providing a basis for estimating the properties of poly(this compound).
| Polymer Name | Abbreviation | Glass Transition Temperature (Tg) in °C |
| Poly(styrene) | PS | 100 |
| Poly(vinylcyclohexane) | PVCH | 133 |
| Poly(2-methylvinylcyclohexane) | P2MVCH | 186 |
| Poly(3-methylvinylcyclohexane) | P3MVCH | 163 |
| Poly(4-methylvinylcyclohexane) | P4MVCH | 143 |
This data is derived from studies on analogous compounds to illustrate the potential impact of the monomer on polymer properties. capes.gov.br
Controlled/Living Polymerization Techniques
Controlled/living polymerization techniques enable the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures. sigmaaldrich.com While specific studies on this compound are not available, its vinyl group suggests that it could be amenable to controlled radical polymerization methods such as ATRP and RAFT. sigmaaldrich.comtcichemicals.com
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that relies on a reversible equilibrium between active propagating radicals and dormant species, typically mediated by a transition metal complex (e.g., copper with a nitrogen-based ligand). cmu.eduresearchgate.net This process allows for the controlled growth of polymer chains. cmu.edu
For a monomer like this compound, ATRP could potentially be used to synthesize well-defined homopolymers or block copolymers. The bulky side group might influence the polymerization kinetics. The general mechanism involves an initiator with a transferable halogen atom that is reversibly activated and deactivated by the metal catalyst. This maintains a low concentration of active radicals at any given time, minimizing termination reactions. researchgate.net
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile controlled radical polymerization technique that can be applied to a wide range of vinyl monomers. ethz.ch It operates by adding a RAFT agent, a thiocarbonylthio compound, to a conventional free-radical polymerization system. ethz.ch The RAFT agent reversibly transfers the growing radical chain, allowing for controlled polymer growth. ethz.ch
RAFT polymerization is known for its tolerance to a variety of functional groups and reaction conditions. The polymerization of this compound via RAFT would likely proceed, enabling the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI). The choice of RAFT agent would be crucial and would need to be optimized for the specific reactivity of the monomer.
| Technique | Key Components | Typical Monomers | Potential for this compound |
| ATRP | Monomer, Initiator (with transferable halogen), Transition Metal Catalyst (e.g., CuBr), Ligand | Styrenes, (Meth)acrylates, Acrylonitrile | Feasible, though kinetics may be affected by the bulky side group. |
| RAFT | Monomer, Radical Initiator, RAFT Agent (thiocarbonylthio compound) | Wide range of vinyl monomers | Highly feasible due to the versatility of RAFT chemistry. |
Post-Polymerization Modification of this compound Polymers
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of functional monomers. wiley-vch.denih.gov This approach involves creating a "scaffold" polymer which is then chemically altered to introduce desired functionalities. nih.gov
A homopolymer of this compound would be chemically inert, consisting solely of carbon-carbon and carbon-hydrogen single bonds. Therefore, it would not be a suitable candidate for post-polymerization modification.
However, if this compound were copolymerized with a reactive monomer, the resulting copolymer could be modified. For example, if copolymerized with monomers containing reactive groups such as vinyl phenols, acrylic acid, or monomers with pendant alkene groups, these functionalities could undergo further chemical transformations. wiley-vch.deacs.org The bulky, non-polar 1-pentyl-cyclohexyl groups would remain unchanged and would influence the final properties of the modified polymer, such as its solubility and thermal characteristics. For instance, the presence of these groups could provide hydrophobic domains in an otherwise functional or hydrophilic polymer.
Derivatization Strategies for Enhanced Analysis and Functionalization of 1 Pentyl 4 Vinyl Cyclohexane
Chemical Modification for Chromatographic Analysis (e.g., to enhance volatility, detectability)
For gas chromatography (GC) analysis, derivatization is a common strategy to improve the volatility, thermal stability, and detectability of analytes. While 1-Pentyl-4-vinyl-cyclohexane is reasonably volatile, certain modifications can enhance its chromatographic properties, particularly for analyses requiring high sensitivity or involving complex sample matrices.
One effective approach involves the conversion of the vinyl group into a more polar functional group, which can then be further derivatized. For instance, hydroboration-oxidation of the vinyl group leads to the formation of a primary alcohol. This alcohol derivative can then be subjected to silylation , a widely used derivatization technique in GC. Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing the compound's volatility and thermal stability.
Another strategy is the epoxidation of the vinyl group to form an epoxide. This reaction increases the polarity of the molecule, which can be advantageous for certain chromatographic separations and can also enhance detectability with specific detectors.
Below is a table summarizing these derivatization strategies for enhanced chromatographic analysis:
| Derivatization Strategy | Reagents | Purpose |
| Hydroboration-Oxidation followed by Silylation | 1. Borane-tetrahydrofuran complex (BH3-THF) followed by Hydrogen Peroxide (H2O2) and Sodium Hydroxide (NaOH) 2. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) | Increases volatility and thermal stability for GC analysis. |
| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Increases polarity for improved separation and detectability. |
Introduction of Reporter Groups for Advanced Detection Techniques
The introduction of reporter groups, such as fluorescent tags or mass spectrometry probes, can significantly enhance the detection sensitivity and specificity of this compound in various analytical platforms.
Fluorescent labeling of the vinyl group can be achieved through various chemical reactions. One prominent method is the thiol-ene "click" reaction , where a thiol-containing fluorescent dye is reacted with the vinyl group in the presence of a radical initiator. This reaction is highly efficient and proceeds under mild conditions, making it suitable for attaching a wide range of fluorescent probes.
For mass spectrometry-based detection, specific mass tags can be introduced to improve ionization efficiency or to generate characteristic fragment ions for targeted analysis. Similar to fluorescent labeling, the thiol-ene reaction can be employed to attach thiol-containing mass tags. Additionally, the introduction of groups with high proton affinity can enhance ionization in electrospray ionization-mass spectrometry (ESI-MS).
The following table outlines strategies for introducing reporter groups:
| Reporter Group Type | Derivatization Strategy | Reagents | Detection Technique |
| Fluorescent Tag | Thiol-ene "click" reaction | Thiol-functionalized fluorescent dye (e.g., fluorescein thiol), radical initiator (e.g., AIBN) | Fluorescence Spectroscopy, Fluorescence Microscopy |
| Mass Spectrometry Tag | Thiol-ene "click" reaction | Thiol-functionalized mass tag | Mass Spectrometry |
Selective Functionalization of the Vinyl and Pentyl Moieties
The distinct chemical nature of the vinyl and pentyl groups allows for their selective functionalization, enabling the synthesis of a variety of derivatives with tailored properties.
Selective Functionalization of the Vinyl Group:
The electron-rich double bond of the vinyl group is susceptible to a range of electrophilic addition and oxidation reactions.
Hydroboration-Oxidation: As mentioned earlier, this reaction selectively converts the vinyl group into a primary alcohol with anti-Markovnikov regioselectivity.
Epoxidation: The vinyl group can be selectively oxidized to an epoxide using peroxy acids like m-CPBA.
Ozonolysis: This powerful reaction cleaves the double bond, yielding an aldehyde. Depending on the workup conditions, the aldehyde can be further reduced to an alcohol or oxidized to a carboxylic acid.
Olefin Metathesis: This reaction allows for the formation of new carbon-carbon double bonds by reacting the vinyl group with another olefin in the presence of a catalyst, such as a Grubbs' catalyst. This enables the introduction of a wide array of functional groups.
Selective Functionalization of the Pentyl Moiety:
The pentyl group, being a saturated alkyl chain, is less reactive than the vinyl group. However, its C-H bonds can be functionalized through radical reactions .
Radical Halogenation: In the presence of a radical initiator, such as UV light or AIBN, and a halogen source like N-bromosuccinimide (NBS), the pentyl group can be selectively halogenated. The selectivity for the position of halogenation (primary vs. secondary carbons) can be influenced by the choice of reagents and reaction conditions.
C-H Activation: Advanced catalytic methods involving transition metals can achieve selective C-H activation and functionalization of the pentyl group, though this often requires specific directing groups which are absent in the parent molecule. However, for a substrate like this, late-stage functionalization via radical pathways is more common.
The table below summarizes the selective functionalization strategies:
| Moiety | Reaction | Reagents | Product Functional Group |
| Vinyl Group | Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Primary Alcohol |
| Vinyl Group | Epoxidation | mCPBA | Epoxide |
| Vinyl Group | Ozonolysis | 1. O3 2. Zn/H2O or NaBH4 or H2O2 | Aldehyde, Alcohol, or Carboxylic Acid |
| Vinyl Group | Olefin Metathesis | Grubbs' Catalyst, another olefin | New Olefin |
| Pentyl Moiety | Radical Bromination | N-Bromosuccinimide (NBS), light or AIBN | Alkyl Bromide |
Advanced Analytical Methodologies for Purity, Quantification, and Characterization of Reaction Intermediates in 1 Pentyl 4 Vinyl Cyclohexane Synthesis
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of organic compounds, providing the capability to separate complex mixtures and assess the purity of the desired product. For a substituted cyclohexane (B81311) like 1-Pentyl-4-vinyl-cyclohexane, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable tools.
Gas Chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution allows for the separation of the main product from starting materials, by-products, and reaction intermediates. The choice of the stationary phase is critical for achieving optimal separation. Non-polar or medium-polarity columns are often employed for the analysis of hydrocarbons. For instance, a 5% phenyl-substituted methylpolysiloxane stationary phase is commonly used for the separation of related compounds like alkylated polycyclic aromatic hydrocarbons.
The purity of this compound can be quantified using GC with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The percentage purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.
Table 1: Illustrative GC Parameters for Purity Analysis of Substituted Vinylcyclohexanes
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 300 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
This table presents typical GC parameters that could be adapted for the analysis of this compound, based on methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC, particularly for less volatile or thermally labile intermediates that may be present in the synthesis of this compound. Reversed-phase HPLC, with a C18 or C8 stationary phase, is a common choice for the separation of non-polar compounds. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Detection is often performed using a UV detector, as the vinyl group in this compound provides a chromophore.
The structure of this compound contains stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers may exhibit different biological activities or physical properties. Chiral chromatography is a specialized form of chromatography used to separate these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
For substituted cyclohexanes, CSPs based on cellulose (B213188) or amylose (B160209) derivatives are often effective. The choice of the mobile phase, which can be a normal-phase solvent like hexane/isopropanol or a reversed-phase solvent system, is crucial for achieving the desired resolution. The ability to resolve stereoisomers is critical for controlling the stereochemical outcome of the synthesis and for isolating the desired isomer.
In-situ Monitoring of Reaction Progress and Intermediate Formation
Understanding the kinetics and mechanism of a chemical reaction is vital for its optimization and control. In-situ monitoring techniques allow for real-time analysis of the reaction mixture without the need for sampling, providing a dynamic view of the concentration of reactants, products, and intermediates.
For the synthesis of this compound, spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ monitoring. These techniques can track the disappearance of reactant-specific functional groups and the appearance of product-specific ones. For example, the progress of a reaction involving the formation of the vinyl group could be monitored by observing the characteristic C=C stretching vibration.
These real-time measurements provide valuable data for determining reaction endpoints, identifying the formation of transient intermediates, and developing kinetic models of the synthesis. This information is crucial for improving reaction efficiency, yield, and selectivity.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
To obtain detailed structural information about the components of a reaction mixture, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide both separation and identification capabilities.
GC-MS is particularly well-suited for the analysis of the reaction products and intermediates in the synthesis of this compound. As the components are separated by the GC, they enter the mass spectrometer, which provides a mass spectrum for each peak. This mass spectrum is a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library or through interpretation of the fragmentation pattern. This is invaluable for identifying unknown by-products and confirming the structure of reaction intermediates.
LC-MS can be employed for the analysis of less volatile or more polar intermediates that are not amenable to GC analysis. It provides similar structural information to GC-MS and is a powerful tool for obtaining a comprehensive profile of the reaction mixture.
Table 2: Summary of Advanced Analytical Methodologies
| Technique | Application in this compound Synthesis | Information Obtained |
|---|---|---|
| GC-FID | Purity assessment and quantification of the final product. | Quantitative purity data, detection of volatile impurities. |
| HPLC-UV | Separation and quantification of non-volatile intermediates and products. | Purity of less volatile compounds, concentration profiles. |
| Chiral Chromatography | Resolution of stereoisomers (enantiomers and diastereomers). | Stereoisomeric purity, determination of enantiomeric excess. |
| In-situ Spectroscopy (FTIR, Raman) | Real-time monitoring of reaction progress. | Reaction kinetics, detection of transient intermediates, endpoint determination. |
| GC-MS | Identification of volatile reaction components. | Structural elucidation of products, by-products, and intermediates. |
| LC-MS | Identification of non-volatile or thermally labile components. | Structural information on a wider range of reaction species. |
Prospective Research Directions and Potential Applications in Advanced Materials and Fine Chemical Synthesis
Integration of 1-Pentyl-4-vinyl-cyclohexane into Novel Polymer Architectures
The vinyl group of this compound serves as a handle for polymerization, allowing its incorporation into various polymer backbones. The bulky pentylcyclohexyl side group is expected to significantly influence the properties of the resulting polymers, such as their thermal stability, solubility, and mechanical characteristics. Research into the polymerization of structurally similar bulky olefins, like vinylcyclohexane (B147605), provides a foundation for understanding the potential of this compound in this field. researchgate.net
The polymerization of sterically hindered α-olefins has been a long-standing challenge, often resulting in low polymerization activity with conventional Ziegler-Natta catalysts. researchgate.net However, advancements in catalyst design, particularly with metallocene and post-metallocene complexes, have enabled the synthesis of polymers from such monomers. researchgate.net For instance, amine bis(phenolate) zirconium complexes, when activated with B(C₆F₅)₃, have shown higher activity than their titanium counterparts for the polymerization of bulky olefins like vinylcyclohexane. researchgate.net These catalysts could potentially be employed for the polymerization of this compound to produce poly(this compound). The resulting polymer would be expected to be amorphous and possess high light transmittance and low intrinsic birefringence, making it a candidate for optical materials. researchgate.net
Furthermore, isoselective polymerization, which controls the stereochemistry of the polymer chain, is a powerful tool for tuning polymer properties. nih.gov For example, [OSSO]-type titanium complexes have been successfully used for the highly regio- and stereoselective polymerization of 1-vinylcyclohexene, a related cyclic monomer. nih.gov A catalyst with cumyl substituents demonstrated superior performance, yielding a highly isotactic polymer with a predominance of 3,4-insertion. nih.gov Applying such catalytic systems to this compound could lead to the synthesis of isotactic polymers with unique thermal and crystalline properties.
The potential polymerization of this compound using different catalytic systems is summarized in the table below, based on findings for analogous monomers.
| Catalyst System | Monomer Analogue | Potential Polymer Product | Key Findings/Potential Properties | Citation |
| Amine bis(phenolate) Zr-complex / B(C₆F₅)₃ | Vinylcyclohexane | Poly(this compound) | High molecular weight, amorphous, high light transmittance | researchgate.net |
| [OSSO]-type Ti-complex with cumyl substituents | 1-Vinylcyclohexene | Isotactic poly(this compound) | Highly isotactic and regioregular, potentially crystalline | nih.gov |
| n-Butyllithium | Dienes (e.g., butadiene) | Anionic poly(this compound) | Initiator for anionic polymerization | wikipedia.org |
Design of Functionalized Materials Incorporating this compound Derivatives
Beyond its direct polymerization, this compound can be chemically modified to introduce a wide range of functional groups, opening avenues for the creation of advanced functional materials. The vinyl group and the cyclohexane (B81311) ring are both sites for potential derivatization.
The vinyl group can undergo a variety of addition reactions. For example, halogenation with reagents like bromine in an inert solvent can lead to the corresponding vicinal dibromide. ncert.nic.in This di-halogenated derivative could serve as a monomer for polycondensation reactions or as a cross-linking agent. Hydrosilylation of the vinyl group, a reaction catalyzed by transition metals, would yield silane-functionalized derivatives. acs.org These silanes can be used to modify surfaces or be incorporated into silicone-based polymers.
The cyclohexane ring, although generally less reactive than the vinyl group, can also be functionalized. While direct C-H activation on the cyclohexane ring is challenging, the presence of the pentyl group might influence the regioselectivity of such reactions. Furthermore, if the vinyl group is first transformed, for instance by epoxidation to form 1-pentyl-4-(oxiran-2-yl)cyclohexane, the resulting epoxide ring is a versatile functional group that can be opened by a variety of nucleophiles to introduce functionalities like amino, azido, or alkoxy groups.
The introduction of chirality is another important aspect of functional material design. acs.org If an enantiomerically pure form of this compound could be synthesized or resolved, it would serve as a chiral building block. Polymers and materials derived from such a chiral monomer could exhibit interesting chiroptical properties. acs.org
Potential functionalization reactions and the resulting derivatives are outlined below:
| Reaction | Reagent(s) | Functionalized Derivative | Potential Application | Citation |
| Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-1-(4-pentylcyclohexyl)ethane | Monomer, cross-linking agent | ncert.nic.in |
| Hydrosilylation | H-SiR₃, catalyst | 1-(4-Pentylcyclohexyl)-2-(trialkylsilyl)ethane | Surface modification, silicone polymers | acs.org |
| Epoxidation | Peroxy acid | 1-Pentyl-4-(oxiran-2-yl)cyclohexane | Intermediate for further functionalization | nih.gov |
| Hydroformylation | CO/H₂, catalyst | 3-(4-Pentylcyclohexyl)propanal | Intermediate for aldehydes, alcohols, acids | N/A |
Catalytic Transformations Utilizing this compound as a Substrate or Ligand Component
As a Substrate:
This compound is a potential substrate for a variety of catalytic transformations. The vinyl group is particularly susceptible to catalytic reactions such as dimerization, metathesis, and asymmetric hydrogenation. The dimerization of vinyl arenes, for example, is catalyzed by various transition metal complexes, including those of palladium. mdpi.com Often, a co-catalyst is required to activate the palladium complex. mdpi.com It is conceivable that under similar conditions, this compound could be dimerized to form novel C16-dienes or cyclobutane (B1203170) derivatives, depending on the catalytic system and reaction conditions.
The bulky pentylcyclohexyl group would likely play a significant role in the stereochemical outcome of these reactions. In asymmetric catalysis, the choice of chiral ligands on the metal center is crucial for achieving high enantioselectivity. researchgate.net The steric hindrance imposed by the substrate itself can also influence the approach of the catalyst and thus the stereochemistry of the product.
As a Ligand Component:
While there is no direct evidence of this compound being used as a ligand, its structure contains elements that could be modified for this purpose. The vinyl group could be hydroformylated and then converted into a phosphine, amine, or other coordinating group. The resulting ligand would possess a bulky pentylcyclohexyl substituent, which could be advantageous in certain catalytic applications. Bulky ligands are known to enhance the stability and activity of catalysts and can be used to create a specific steric environment around the metal center, thereby influencing the selectivity of the reaction. researchgate.net For example, in the palladium-catalyzed diarylation of vinyl esters, the choice of ligand has a significant impact on the reaction course and chemoselectivity. nih.gov A ligand derived from this compound would offer a unique steric profile that could be explored in various cross-coupling and other catalytic reactions.
The table below summarizes potential catalytic transformations involving this compound.
| Transformation | Catalyst/Reagents | Potential Product(s) | Research Direction | Citation |
| Dimerization | Palladium complex + co-catalyst | C16-dienes, cyclobutanes | Synthesis of novel hydrocarbons | mdpi.com |
| Asymmetric Hydrogenation | Chiral Rh or Ru complex + H₂ | Chiral 1-ethyl-4-pentylcyclohexane | Enantioselective synthesis | researchgate.net |
| Heck Reaction | Pd catalyst, aryl halide, base | 1-Pentyl-4-(styryl)cyclohexane derivatives | C-C bond formation | acs.org |
| Ligand Synthesis | Multi-step synthesis from vinyl group | Phosphine or N-heterocyclic carbene ligands | Development of new bulky ligands for catalysis | researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1-Pentyl-4-vinyl-cyclohexane in laboratory settings?
- Methodology : Focus on alkylation and catalytic coupling strategies. For example, vinylation of cyclohexane derivatives using palladium-catalyzed cross-coupling (e.g., Heck reaction) or Grignard reagents to introduce the pentyl group. Optimize solvent systems (e.g., THF or DMF) and reaction temperatures (80–120°C) to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS .
Q. How should researchers handle and store this compound to ensure safety?
- Methodology : Follow OSHA-compliant safety protocols. Use PPE (gloves, goggles) and work in a fume hood due to potential volatility. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or polymerization. Refer to SDS guidelines for emergency measures, including skin/eye rinsing protocols and spill containment .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR (in CDCl₃) to confirm substituent positions and stereochemistry. IR spectroscopy identifies vinyl C=C stretches (~1640 cm⁻¹) and cyclohexane ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight. Compare experimental data with computational predictions (e.g., PubChem’s InChI key-based simulations) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Methodology : Employ density functional theory (DFT) to model electron density distributions and predict regioselectivity in reactions (e.g., electrophilic additions to the vinyl group). Molecular dynamics (MD) simulations assess steric effects from the pentyl chain on reaction kinetics. Validate models against experimental data from structurally analogous compounds (e.g., 4-(trans-4-Pentylcyclohexyl)phenol crystal data) .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodology : Conduct systematic reaction optimization using design of experiments (DoE). Variables include catalyst loading (e.g., Pd²⁺ vs. Ni²⁺), solvent polarity, and temperature gradients. Analyze impurities via HPLC and isolate intermediates to identify side reactions (e.g., cyclohexane ring isomerization). Cross-reference with PubChem’s synthetic pathway archives for reproducibility .
Q. What are the challenges in elucidating the crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction requires high-purity samples. Overcome challenges like conformational flexibility (due to the pentyl chain) by crystallizing at low temperatures (-50°C) or using co-crystallization agents. Compare results with structurally related compounds (e.g., 4-(4-Pentylcyclohexyl)phenol, monoclinic P21/c space group) to validate unit cell parameters .
Data Analysis and Experimental Design
Q. How can researchers design experiments to study the thermal stability of this compound?
- Methodology : Use thermogravimetric analysis (TGA) under N₂ atmosphere to track decomposition temperatures (Td). Pair with differential scanning calorimetry (DSC) to detect phase transitions or exothermic events. Correlate data with computational thermal stability predictions (e.g., bond dissociation energy calculations) .
Q. What analytical approaches quantify trace impurities in this compound samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
